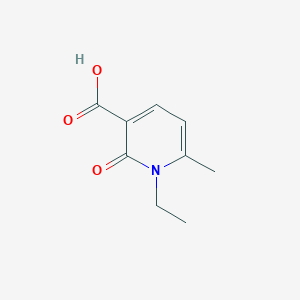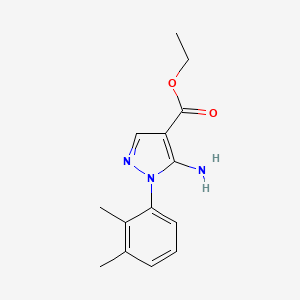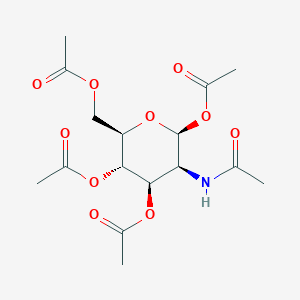
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine
Descripción general
Descripción
“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular weight of 302.17 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” consists of a benzyl group attached to the 1-position of a 1,3-benzodiazol-2-amine ring, with a bromine atom attached to the 5-position .Physical And Chemical Properties Analysis
“1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Sensor Development
A study by Diana et al. (2020) introduced a highly water-soluble fluorescent and colorimetric pH probe, utilizing the benzothiazole moiety for its emissive properties. This probe exhibits reversible color and fluorescence changes in response to pH variations, making it a potential candidate for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana, Caruso, Tuzi, & Panunzi, 2020).
Antimicrobial and Cytotoxic Activities
Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antibacterial and cytotoxic properties. This study highlighted the potential of benzimidazole derivatives in developing new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
CO2 Capture
Bates et al. (2002) investigated a task-specific ionic liquid for CO2 capture, demonstrating the reversible sequestration of CO2. This research contributes to the development of non-volatile, efficient CO2 capture systems, which do not require water for their operation (Bates, Mayton, Ntai, & Davis, 2002).
Organic Synthesis Methodologies
Katritzky et al. (2002) developed a method for the synthesis of N,N-bis(but-3-enyl)-, N-allyl-N-(but-3-enyl)-, and N-(but-3-ynyl)-N-(but-3-enyl)-amines, demonstrating the versatility of benzotriazole intermediates in organic synthesis. This work provides valuable insights into constructing complex amines with potential applications in pharmaceuticals and materials science (Katritzky, Nair, & Silina, 2002).
Mecanismo De Acción
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties, such as solubility and stability. These properties can also be affected by various environmental factors, such as pH and temperature .
Propiedades
IUPAC Name |
1-benzyl-5-bromobenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c15-11-6-7-13-12(8-11)17-14(16)18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOCLNUQMGBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)


![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)







![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)